2-Ethoxy-4-hydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine

Description

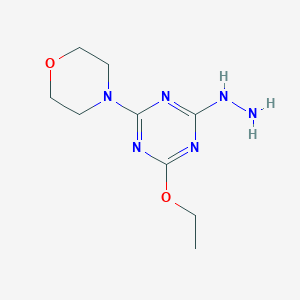

2-Ethoxy-4-hydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine is a triazine derivative characterized by three distinct substituents:

- Ethoxy group (C₂H₅O): An electron-donating substituent at the 2-position, influencing solubility and reactivity.

- Hydrazinyl group (NHNH₂): A reactive moiety at the 4-position, capable of forming coordination complexes or hydrogen bonds.

This compound’s structural diversity makes it a candidate for applications in coordination chemistry, pharmaceuticals, and materials science. Below, it is compared with structurally related triazine derivatives to highlight substituent-driven differences in properties and applications.

Properties

CAS No. |

664987-61-5 |

|---|---|

Molecular Formula |

C9H16N6O2 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

(4-ethoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazine |

InChI |

InChI=1S/C9H16N6O2/c1-2-17-9-12-7(14-10)11-8(13-9)15-3-5-16-6-4-15/h2-6,10H2,1H3,(H,11,12,13,14) |

InChI Key |

IDPYWLVLRVPPMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=NC(=N1)N2CCOCC2)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-hydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be formed through the cyclization of appropriate precursors, such as cyanuric chloride, with ethoxy, hydrazinyl, and morpholinyl substituents.

Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-hydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

Substitution: The ethoxy and morpholinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution reactions can introduce various functional groups to the triazine ring.

Scientific Research Applications

2-Ethoxy-4-hydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-hydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key Observations :

Key Observations :

- The target compound’s hydrazinyl group may mimic the DNA-binding activity of trinitroethoxy analogs but with reduced cytotoxicity due to the absence of nitro groups .

- Morpholino-rich derivatives (e.g., bis-morpholino compounds) show antimicrobial activity, suggesting the target compound’s single morpholino group may limit such effects .

Physical and Structural Properties

Key Observations :

- Ethoxy and morpholino groups in the target compound likely improve solubility compared to chloro analogs but reduce it relative to bis-morpholino derivatives .

- Steric effects from substituents (e.g., phenoxy) influence crystal packing and melting points .

Key Observations :

- The target compound’s synthesis mirrors bis-morpholino derivatives but requires precise hydrazinyl introduction .

- Unlike flame-retardant melamine phosphate or herbicidal Ametryn, the target compound’s applications may lean toward medicinal chemistry due to its hydrazinyl group .

Biological Activity

2-Ethoxy-4-hydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 9592988

Synthesis Methodology

The synthesis of this compound typically involves the cyclocondensation reaction of morpholine-substituted β-diketones with hydrazine derivatives. The process is characterized by the following steps:

- Preparation of β-diketone : A morpholine derivative reacts with a suitable electrophile.

- Hydrazine Reaction : The β-diketone undergoes cyclocondensation with hydrazine to form the target triazine compound.

- Purification : The product is purified through column chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazine derivatives, including this compound. The compound has been evaluated against various cancer cell lines using MTT assays to determine its cytotoxic effects.

Case Studies and Findings

-

MCF-7 Breast Cancer Cells :

- IC50 Value : 1.25 µM

- The compound exhibited significant cytotoxicity against MCF-7 cells, indicating its potential as an anticancer agent targeting breast cancer.

-

A549 Lung Cancer Cells :

- IC50 Value : 0.20 µM

- Demonstrated excellent potency, suggesting effective inhibition of cell proliferation.

-

HeLa Cervical Cancer Cells :

- IC50 Value : 1.03 µM

- The compound showed strong inhibitory effects on HeLa cells, reinforcing its broad-spectrum anticancer activity.

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of PI3K/Akt Pathway : The compound potentially inhibits key signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased apoptosis rates in cancer cells.

Comparative Table of Biological Activity

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 1.25 | PI3K/Akt inhibition |

| A549 (Lung) | 0.20 | Induction of apoptosis |

| HeLa (Cervical) | 1.03 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.